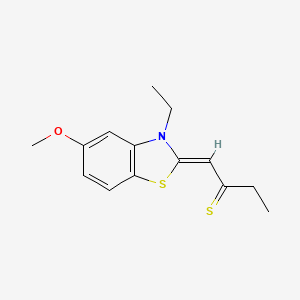![molecular formula C27H27N5O6S B11635898 ethyl N-[(5-{4-[(3-carbamoyl-4-methoxyphenyl)amino]phthalazin-1-yl}-2-methylphenyl)sulfonyl]glycinate](/img/structure/B11635898.png)
ethyl N-[(5-{4-[(3-carbamoyl-4-methoxyphenyl)amino]phthalazin-1-yl}-2-methylphenyl)sulfonyl]glycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Glicinato de etilo N-[(5-{4-[(3-carbamoyl-4-metoxifenil)amino]ftalazin-1-il}-2-metilfenil)sulfonil] es un compuesto orgánico complejo con posibles aplicaciones en diversos campos científicos. Este compuesto presenta una estructura única que incluye un grupo ftalazinilo, un grupo sulfonilo y una porción de glicinato, lo que lo convierte en un tema interesante para la investigación en química, biología y medicina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Glicinato de etilo N-[(5-{4-[(3-carbamoyl-4-metoxifenil)amino]ftalazin-1-il}-2-metilfenil)sulfonil] generalmente implica múltiples pasos, incluida la formación de intermediarios clave y su posterior acoplamiento. Un enfoque común es la reacción de acoplamiento de Suzuki–Miyaura, que se utiliza ampliamente para formar enlaces carbono-carbono . Esta reacción implica el uso de catalizadores de paladio y reactivos de boro en condiciones suaves y tolerantes a los grupos funcionales .
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría escalar las rutas sintéticas utilizadas en entornos de laboratorio. Esto incluye optimizar las condiciones de reacción para garantizar un alto rendimiento y pureza, minimizando los costos y el impacto ambiental. Se podrían emplear técnicas como la química de flujo continuo y la síntesis automatizada para mejorar la eficiencia y la reproducibilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
El Glicinato de etilo N-[(5-{4-[(3-carbamoyl-4-metoxifenil)amino]ftalazin-1-il}-2-metilfenil)sulfonil] puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción puede ser facilitada por agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: Los agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio pueden utilizarse para reducir grupos funcionales específicos dentro del compuesto.
Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir en posiciones susceptibles al ataque nucleófilo, como el grupo sulfonilo.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Nucleófilos como aminas o tioles en condiciones suaves.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de los grupos funcionales específicos a los que se dirijan. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción podría producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
Química: Utilizado como bloque de construcción para sintetizar moléculas más complejas.
Biología: Investigado por su potencial como sonda bioquímica o inhibidor.
Medicina: Explorado por su potencial terapéutico en el tratamiento de diversas enfermedades.
Industria: Utilizado en el desarrollo de nuevos materiales o catalizadores.
Mecanismo De Acción
El mecanismo de acción del Glicinato de etilo N-[(5-{4-[(3-carbamoyl-4-metoxifenil)amino]ftalazin-1-il}-2-metilfenil)sulfonil] implica su interacción con objetivos moleculares específicos. Estos objetivos podrían incluir enzimas, receptores u otras proteínas, lo que lleva a la modulación de vías bioquímicas. Las vías y los objetivos exactos dependerían de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
- 3-Etil-2,5-dihidro-4-metil-N-[2-[4-[[[[trans-4-metilciclohexil)amino]sulfonil]fenil]etil-2-oxo-1H-pirrol-1-carboxamida
- N,p-dimetilbenzamida
Singularidad
El Glicinato de etilo N-[(5-{4-[(3-carbamoyl-4-metoxifenil)amino]ftalazin-1-il}-2-metilfenil)sulfonil] se destaca por su combinación única de grupos funcionales, que confieren reactividad química específica y actividad biológica. Esto lo convierte en un compuesto valioso para esfuerzos de investigación y desarrollo específicos.
Propiedades
Fórmula molecular |
C27H27N5O6S |
|---|---|
Peso molecular |
549.6 g/mol |
Nombre IUPAC |
ethyl 2-[[5-[4-(3-carbamoyl-4-methoxyanilino)phthalazin-1-yl]-2-methylphenyl]sulfonylamino]acetate |
InChI |
InChI=1S/C27H27N5O6S/c1-4-38-24(33)15-29-39(35,36)23-13-17(10-9-16(23)2)25-19-7-5-6-8-20(19)27(32-31-25)30-18-11-12-22(37-3)21(14-18)26(28)34/h5-14,29H,4,15H2,1-3H3,(H2,28,34)(H,30,32) |
Clave InChI |
MQKLYIVEGBNYFI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CNS(=O)(=O)C1=C(C=CC(=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC(=C(C=C4)OC)C(=O)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-hydroxy-5-[4-(prop-2-en-1-yloxy)phenyl]-1-(pyridin-3-ylmethyl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11635817.png)
![2-[(3-Cyano-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridin-2-yl)sulfanyl]acetamide](/img/structure/B11635825.png)

![5-{[5-(3-Chlorophenyl)furan-2-yl]methylidene}-2-methyl-2-phenyl-1,3-dioxane-4,6-dione](/img/structure/B11635833.png)
![[3-(4-Benzyl-piperazine-1-carbonyl)-phenyl]-(4-benzyl-piperazin-1-yl)-methanone](/img/structure/B11635835.png)
![{2-[(3,4-Dimethoxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B11635841.png)
![4-[4-(allyloxy)-3-methylbenzoyl]-5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11635848.png)
![5-hydroxy-2-({[2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B11635855.png)
![2-[(Z)-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(3-methylphenyl)quinazolin-4(3H)-one](/img/structure/B11635869.png)
![5-{[(Z)-pyridin-4-ylmethylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B11635876.png)
![Ethyl 5-cyano-6-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11635885.png)
![Benzyl ({5-[(4-chlorophenyl)carbamoyl]-3-cyano-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate](/img/structure/B11635887.png)
![2-(3,4-dimethylphenoxy)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B11635889.png)
![1-(butylsulfanyl)-4-(4-methoxybenzyl)-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B11635896.png)
